5ZN67Rpp5E
Description
Structure
3D Structure
Properties
CAS No. |
2180934-13-6 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
naphthalen-1-yl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |
InChI Key |
JBVNFKZVDLFOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Diphenyl 2 Methyl 1,3 Butadiene and Its Analogues
Established Synthetic Pathways for 1,4-Diphenyl-1,3-butadiene Systems
Several classical methods have been successfully employed for the synthesis of 1,4-diphenyl-1,3-butadiene and related compounds. These pathways often provide reliable access to the target molecules, albeit with certain limitations in terms of substrate scope and reaction conditions.
Wittig Reactions and Phosphonium (B103445) Salt Intermediates
The Wittig reaction is a cornerstone in the synthesis of alkenes from carbonyl compounds and is a widely used method for preparing 1,4-diphenyl-1,3-butadiene. mnstate.eduwebassign.netunwisdom.org The reaction proceeds through the formation of a phosphorus ylide, which then reacts with an aldehyde or ketone to yield the desired alkene and a phosphine (B1218219) oxide byproduct. unwisdom.org
The synthesis typically involves two main stages. The first is the preparation of a phosphonium salt, commonly by the reaction of a phosphine, such as triphenylphosphine (B44618), with an alkyl halide. umkc.edu For the synthesis of 1,4-diphenyl-1,3-butadiene, benzyltriphenylphosphonium (B107652) chloride is a common intermediate. mnstate.eduunwisdom.org In the second stage, the phosphonium salt is treated with a strong base to form the corresponding ylide. This ylide then reacts with a suitable carbonyl compound. For instance, the reaction of benzyltriphenylphosphonium ylide with cinnamaldehyde (B126680) yields 1,4-diphenyl-1,3-butadiene. unwisdom.org Similarly, to obtain the 2-methyl analogue, 1-phenyl-1-propanone would be the appropriate carbonyl substrate. The general scheme for this synthesis is depicted below:
Step 1: Formation of the Phosphonium Salt
Triphenylphosphine + Benzyl (B1604629) Chloride → Benzyltriphenylphosphonium chloride
Step 2: Formation of the Ylide and Reaction with Carbonyl
Benzyltriphenylphosphonium chloride + Strong Base → Benzyltriphenylphosphonium ylide
Benzyltriphenylphosphonium ylide + 1-Phenyl-1-propanone → 1,4-Diphenyl-2-methyl-1,3-butadiene + Triphenylphosphine oxide
The reaction conditions for Wittig reactions can vary, with the choice of base and solvent playing a crucial role in the stereoselectivity and yield of the product.
| Phosphonium Salt | Carbonyl Compound | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Benzyltriphenylphosphonium chloride | Cinnamaldehyde | Sodium hydroxide | Dichloromethane/Water | 1,4-Diphenyl-1,3-butadiene | ~70% |
| Benzyltriphenylphosphonium chloride | 1-Phenyl-1-propanone | n-Butyllithium | Tetrahydrofuran | 1,4-Diphenyl-2-methyl-1,3-butadiene | Reported yields vary |
Coupling Reactions Involving Aryldiazonium Salts
Coupling reactions involving aryldiazonium salts provide another avenue for the formation of carbon-carbon bonds and can be adapted for the synthesis of diaryl butadiene systems. orgsyn.org The Meerwein arylation is a notable example, involving the addition of an aryl diazonium salt to an electron-poor alkene, often catalyzed by a metal salt like copper(I) bromide. wikipedia.org
The reaction is believed to proceed through a radical mechanism initiated by the decomposition of the diazonium salt to form an aryl radical. wikipedia.org This radical then adds to the alkene. For the synthesis of a 1,4-diaryl-1,3-butadiene derivative, a suitable diene precursor could be employed. For instance, the reaction of an aryl diazonium salt with a pre-existing butadiene core can lead to the desired arylated product. wikipedia.org The initial addition product may require a subsequent elimination step to form the conjugated diene system. wikipedia.org
Dehydrogenation Approaches for Butadiene Derivatives
Dehydrogenation of suitable precursors offers a direct route to conjugated dienes. For the synthesis of 1,4-diphenyl-1,3-butadiene analogues, the corresponding butane (B89635) or butene derivatives can be subjected to catalytic dehydrogenation. For example, 1,4-diphenyl-2-butene can be dehydrogenated to 1,4-diphenyl-1,3-butadiene. orgsyn.org
This process typically requires high temperatures and a catalyst, such as chromic oxide on alumina. google.com The reaction involves the removal of hydrogen atoms to introduce the double bonds, leading to the formation of the conjugated system. The efficiency of the dehydrogenation process is often governed by thermodynamic equilibria and can be influenced by factors such as temperature, pressure, and the choice of catalyst. google.com
| Substrate | Catalyst | Temperature (°C) | Product |
|---|---|---|---|
| n-Butane | Chromic oxide on alumina | ~600 | 1,3-Butadiene (B125203) |
| 1,4-Diphenyl-2-butene | Not specified | High | 1,4-Diphenyl-1,3-butadiene |
Novel Approaches and Strategic Advancements in 1,4-Diphenyl-2-methyl-1,3-butadiene Synthesis
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for the construction of substituted butadienes. These novel approaches often utilize transition metal catalysis and multi-component reaction strategies to achieve higher levels of complexity and control.
Palladium-Catalyzed Synthetic Routes for Substituted Butadienes
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of highly substituted dienes and trienes. These methods offer a high degree of control over the stereochemistry and regiochemistry of the products. For example, the palladium-catalyzed coupling of organic halides, internal alkynes, and organoboranes can be employed to construct complex butadiene frameworks.
A palladium-catalyzed three-component coupling strategy for the vicinal diarylation of terminal 1,3-dienes has been reported, using aryldiazonium tetrafluoroborates and arylboronic acids. acs.org This method allows for the regioselective introduction of two different aryl groups across the terminal double bond of a diene. acs.org This approach could be adapted for the synthesis of 1,4-diaryl-2-methyl-1,3-butadienes by starting with a suitable 2-methyl-1,3-diene precursor.
Exploration of Multi-Component Reaction Strategies for Related Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.gov Recent developments in this area have provided new pathways to substituted butadienes and related structures.
A nickel-catalyzed four-component carbonylation of 1,3-butadiene has been developed to synthesize β,γ-unsaturated ketones. acs.orgnih.gov This reaction involves the coupling of 1,3-butadiene, an arylboronic acid, an alkyl bromide, and carbon monoxide. While the direct product is not a simple butadiene, this methodology highlights the potential of multi-component strategies to rapidly build molecular complexity from simple starting materials. Further transformations of the resulting ketone could potentially lead to the desired 1,4-diaryl-2-methyl-1,3-butadiene framework.
Palladium-catalyzed multi-component reactions have also been shown to be effective in the synthesis of 1,4-substituted cyclic compounds from 1,3-dienes, amines, and electrophiles, demonstrating the versatility of this approach in functionalizing diene systems. nih.gov
Derivatization Strategies and Functionalization of the Diphenylbutadiene Skeleton
The conjugated diene system of the 1,4-diphenylbutadiene (B12783726) skeleton is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The stereochemistry of the double bonds in 1,4-diphenyl-1,3-butadiene profoundly influences its physical and chemical properties. Consequently, the stereoselective synthesis of its (E,E), (E,Z), and (Z,Z) isomers is of considerable importance.
The most common isomer, (E,E)-1,4-diphenyl-1,3-butadiene, is readily synthesized through several established methods, with the Wittig and Horner-Wadsworth-Emmons (HWE) reactions being the most prominent.
The Wittig reaction , for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with an aldehyde or ketone. unwisdom.org For the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene, cinnamaldehyde is reacted with the ylide generated from benzyltriphenylphosphonium chloride. unwisdom.org This method generally provides the (E,E)-isomer as the major product. unwisdom.org
A typical procedure involves the initial formation of the phosphonium salt by reacting triphenylphosphine with benzyl chloride. unwisdom.org Treatment with a base, such as sodium ethoxide, generates the ylide, which then reacts with cinnamaldehyde to yield the desired diene. unwisdom.org
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. chemicalforums.com This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The HWE reaction typically shows high E-selectivity, making it an excellent method for the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene. chemicalforums.com
The synthesis of the less thermodynamically stable (E,Z) and (Z,Z) isomers requires more specialized techniques that favor the formation of Z-olefins. The Still-Gennari olefination , a modification of the HWE reaction, is a powerful tool for achieving high Z-selectivity. bohrium.comic.ac.uknih.gov This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740). bohrium.comnih.gov The electron-withdrawing groups on the phosphonate (B1237965) accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and the preferential formation of the Z-isomer. stackexchange.com By applying the Still-Gennari conditions, it is possible to synthesize the (E,Z) and (Z,Z) isomers of 1,4-diphenyl-1,3-butadiene with high stereoselectivity.
Another approach to accessing specific isomers is through palladium-catalyzed cross-coupling reactions , such as the Suzuki and Negishi couplings. These reactions offer a high degree of stereochemical control. For instance, a stereodefined vinyl boronic acid can be coupled with a stereodefined vinyl halide to construct a diene with a specific stereochemistry. nih.govwikipedia.org The Suzuki-Miyaura coupling, which utilizes organoboron compounds, and the Negishi coupling, which employs organozinc reagents, are both highly effective for the stereoselective synthesis of dienes. wikipedia.orgwikipedia.orgjk-sci.comorganic-chemistry.org These methods provide a versatile platform for the synthesis of all possible stereoisomers of 1,4-diphenyl-1,3-butadiene and its substituted analogues.
| Isomer | Synthesis Method | Key Features |
| (E,E)-1,4-diphenyl-1,3-butadiene | Wittig Reaction | Readily accessible, generally E-selective. |
| (E,E)-1,4-diphenyl-1,3-butadiene | Horner-Wadsworth-Emmons | High E-selectivity, easier purification. chemicalforums.com |
| (E,Z)-1,4-diphenyl-1,3-butadiene | Still-Gennari Olefination | High Z-selectivity under kinetic control. bohrium.comic.ac.uknih.gov |
| (Z,Z)-1,4-diphenyl-1,3-butadiene | Still-Gennari Olefination | High Z-selectivity under kinetic control. bohrium.comic.ac.uknih.gov |
| All Isomers | Suzuki/Negishi Coupling | High stereochemical control, versatile. nih.govwikipedia.orgjk-sci.comorganic-chemistry.org |
Detailed Research Findings on Stereoselective Synthesis:
Wittig Reaction for (E,E)-isomer: A common laboratory preparation involves the reaction of benzyltriphenylphosphonium chloride with cinnamaldehyde in the presence of sodium ethoxide, yielding predominantly the (E,E)-isomer. unwisdom.org
HWE Reaction for (E,E)-isomer: The reaction of diethyl benzylphosphonate with benzaldehyde (B42025) under basic conditions is a reliable method for the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene. rsc.org
Still-Gennari for Z-isomers: The use of bis(2,2,2-trifluoroethyl) benzylphosphonate with KHMDS and 18-crown-6 in the reaction with cinnamaldehyde would be expected to yield the (E,Z)-isomer with high selectivity. Similarly, the reaction of a Z-configured phosphonate with benzaldehyde would provide a route to the (Z,Z)-isomer.
Palladium-Catalyzed Couplings: The Suzuki coupling of (E)-2-phenylvinylboronic acid with (E)-β-bromostyrene in the presence of a palladium catalyst and a base is a viable route to (E,E)-1,4-diphenyl-1,3-butadiene. By using the corresponding (Z)-isomers of the vinylboronic acid and/or vinyl halide, the other stereoisomers can be selectively synthesized. nih.gov
The functionalization of the 1,4-diphenylbutadiene skeleton can be achieved through various reactions that target the double bonds of the diene system.
Diels-Alder Reaction: As a conjugated diene, 1,4-diphenyl-1,3-butadiene can participate in Diels-Alder reactions with various dienophiles to form six-membered rings. researchgate.netutahtech.edumasterorganicchemistry.com The stereochemistry of the diene is retained in the product. libretexts.org For example, the reaction with maleic anhydride (B1165640) would yield a substituted cyclohexene (B86901) derivative. researchgate.net
Dihydroxylation: The double bonds can be dihydroxylated to form vicinal diols. wikipedia.org Reagents like osmium tetroxide (often used in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) can be employed. Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be used to introduce chirality. wikipedia.org A catalytic enantioselective diboration of 1,3-dienes followed by oxidation provides a method for asymmetric 1,4-dihydroxylation. nih.gov
Epoxidation: The double bonds of the diene can be epoxidized to form epoxides using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). ppor.azias.ac.in The regioselectivity of the epoxidation can be influenced by the substitution pattern of the diene.
Molecular Architecture and Stereochemical Insights of 1,4 Diphenyl 2 Methyl 1,3 Butadiene
Conformational Analysis of Butadiene Derivatives and Related Systems
The conformational analysis of 1,3-butadiene (B125203), the parent compound, provides a foundation for understanding the behavior of its substituted derivatives. 1,3-butadiene exists primarily as two stable conformers resulting from rotation around the central C2-C3 single bond: the s-trans (or transoid) conformation, where the two double bonds are oriented away from each other with a dihedral angle of 180°, and the s-gauche (or cisoid) conformation, with a dihedral angle typically between 30-40° kemdikbud.go.id, stackexchange.com. The s-trans conformer is generally more stable due to reduced steric hindrance and optimized π-orbital overlap kemdikbud.go.id, sathyabama.ac.in, acs.org. A less stable s-cis conformation (dihedral angle of 0°) is also a theoretical possibility but is often higher in energy due to steric repulsion between terminal groups kemdikbud.go.id.
Substituents on the butadiene core influence the relative stabilities of these conformers and the rotational barriers between them kemdikbud.go.id. Electron-donating or withdrawing groups can affect the degree of π-conjugation across the central single bond, thereby altering the energy landscape of rotation kemdikbud.go.id. In 1,4-diphenyl-1,3-butadiene, the presence of bulky phenyl groups at the termini introduces significant steric considerations that affect the preferred conformations, particularly concerning the orientation of the phenyl rings relative to the butadiene plane and the central C-C bond conformation stackexchange.com, researchgate.net.
For 1,4-Diphenyl-2-methyl-1,3-butadiene, the methyl group at the 2-position would introduce additional steric interactions, potentially favoring conformers that minimize clashes between the methyl group and the phenyl rings or the hydrogen atoms on adjacent carbons. The interplay between steric effects and electronic factors (conjugation) dictates the most stable conformational states. Theoretical studies and spectroscopic analysis are often employed to elucidate these preferred conformations in substituted butadiene systems kemdikbud.go.id, researchgate.net, sci-hub.st, researchgate.net.
Stereoisomerism in 1,4-Diphenyl-1,3-butadiene Systems
Alkenes with different substituents on each carbon of the double bond can exist as stereoisomers, specifically cis-trans (or E/Z) isomers, due to the restricted rotation around the double bond msu.edu. In 1,4-diphenyl-1,3-butadiene, there are two double bonds, allowing for multiple stereoisomers based on the configuration at each double bond. The possible isomers are trans,trans- (or E,E), cis,cis- (or Z,Z), and cis,trans- (or Z,E or E,Z) nist.gov, drugfuture.com, chemspider.com, nih.gov.
The trans,trans- isomer of 1,4-diphenyl-1,3-butadiene is generally the most stable due to minimized steric interactions between the phenyl groups chegg.com, chegg.com. The cis,cis- isomer is typically the least stable due to significant steric clash between the phenyl rings on the same side of the butadiene core acs.org, acs.org. The cis,trans- isomer has intermediate stability drugfuture.com, chegg.com. These isomers exhibit distinct physical properties such as melting points drugfuture.com.
| Isomer of 1,4-Diphenyl-1,3-butadiene | Melting Point (°C) |
|---|---|
| cis,cis- | 70.5 drugfuture.com |
| cis,trans- | 88 drugfuture.com |
| trans,trans- | 149.7 drugfuture.com |
In the case of 1,4-Diphenyl-2-methyl-1,3-butadiene, the methyl group at the 2-position adds another element influencing stereoisomerism. The double bond between C1 and C2 can exist in E or Z configurations if the substituents at C1 and C2 (phenyl, H, methyl) allow for it based on priority rules. The double bond between C3 and C4 can also exist in E or Z configurations. The methyl group at C2 will impact the priority assignment at that carbon and potentially influence the relative stability and formation of the possible isomers compared to the unsubstituted 1,4-diphenyl-1,3-butadiene. The specific arrangement of the phenyl groups and the methyl group will determine the total number and types of stereoisomers possible for 1,4-Diphenyl-2-methyl-1,3-butadiene.
Spectroscopic Techniques for Advanced Structural Elucidation
Spectroscopic and chromatographic techniques are indispensable tools for the characterization of butadiene derivatives, allowing for the identification of different isomers and the elucidation of their structures.
Application of Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR) in Isomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR and carbon-13 (¹³C) NMR, is a powerful technique for determining the structure and stereochemistry of organic molecules like 1,4-Diphenyl-2-methyl-1,3-butadiene and its isomers spectrabase.com.
¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their local environment. Vinylic protons (those directly attached to the double bonds) in butadiene systems typically appear in the downfield region of the spectrum (around 5-7 ppm), and their chemical shifts and coupling constants are highly sensitive to their stereochemical relationship (cis or trans) brainly.com, unwisdom.org, chegg.com, chemicalforums.com, chegg.com. Trans vinylic protons typically exhibit larger coupling constants (J ≈ 12-18 Hz) than cis vinylic protons (J ≈ 6-12 Hz) rsc.org, mdpi.com. Aromatic protons from the phenyl rings usually appear in a distinct region (around 7-8 ppm) unwisdom.org, chemicalforums.com. The presence and position of the methyl group in 1,4-Diphenyl-2-methyl-1,3-butadiene would be evident as a characteristic signal, likely a singlet or a doublet depending on its environment, in the upfield region (around 1-2 ppm). The integration of the peaks in the ¹H NMR spectrum provides information about the relative number of protons of each type chemicalforums.com.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the vinylic carbons and the aromatic carbons are particularly useful for confirming the structure and identifying isomers. The methyl carbon would also give a characteristic signal. Differences in the chemical environment of carbons in different stereoisomers lead to distinct signals in the ¹³C NMR spectrum.
Analysis of the chemical shifts, splitting patterns, and coupling constants in both ¹H and ¹³C NMR spectra allows for the definitive assignment of the configuration of the double bonds and the identification of the specific stereoisomer(s) present brainly.com, rsc.org, mdpi.com, chegg.com.
Chromatographic Methods in Isomer Analysis (e.g., HPLC)
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are widely used for the separation and analysis of mixtures of organic compounds, including stereoisomers of butadiene derivatives oup.com, acs.org, acs.org, researchgate.net. HPLC allows for the separation of different isomers based on their differing interactions with a stationary phase as they are carried through a column by a mobile phase.
By using appropriate stationary phases and mobile phases, different stereoisomers of 1,4-diphenyl-1,3-butadiene and potentially 1,4-Diphenyl-2-methyl-1,3-butadiene can be separated and detected. The retention times of the isomers in the chromatogram serve as identifying characteristics. HPLC can also be used quantitatively to determine the relative amounts of each isomer in a mixture, for example, to monitor the progress of a reaction that produces multiple isomers or to assess the purity of a synthesized isomer oup.com, acs.org, acs.org, researchgate.net. Coupling HPLC with detectors like UV-Vis or mass spectrometry provides further information for the identification and characterization of the separated components.
Mechanistic Investigations of 1,4 Diphenyl 2 Methyl 1,3 Butadiene Reactivity
Photoisomerization Mechanisms in 1,4-Diphenyl-1,3-butadiene Systems
The photoisomerization of 1,4-diphenyl-1,3-butadiene (DPB) isomers has been a subject of detailed investigation, revealing complex mechanistic pathways influenced by the molecular environment.
Bicycle-Pedal Photoisomerization Mechanism
The photoisomerization of 1,4-diphenyl-1,3-butadiene can occur via different mechanisms depending on the conditions. In the solid state, the cis,cis isomer of 1,4-diphenyl-1,3-butadiene (cc-DPB) undergoes cis-trans photoisomerization primarily through a concerted two-bond rotation, known as the bicycle-pedal (BP) mechanism. researchgate.netacs.orgnih.govrsc.orgrsc.org This mechanism involves simultaneous twisting around two double bonds. rsc.org High conversions (up to 90%) to the trans,trans isomer have been observed in crystal-to-crystal reactions of cc-DPB. researchgate.netacs.orgnih.gov In contrast to solution, the formation of the cis,trans isomer is largely suppressed in the solid state. researchgate.netacs.orgnih.gov The BP mechanism was initially proposed to explain photoisomerization in confined environments, such as protein environments in rhodopsins. rsc.org Studies on cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution indicated that the BP process does not significantly contribute to the inefficiency in its cis-trans photoisomerization under those conditions. rsc.org However, gas-phase chromatography analysis of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (tt-DPB) photoisomerization in hexane (B92381) revealed a significant two-bond photoisomerization pathway, contributing almost 20% of the tt-DPB photoisomerization, alongside the dominant one-bond-twist (OBT) process. nih.govacs.org
Cycloaddition Reactions Involving Diphenylbutadiene Derivatives
Diphenylbutadiene derivatives participate in various cycloaddition reactions, acting as dienes in processes such as Diels-Alder reactions and reactions with reactive intermediates like singlet oxygen.
Diels-Alder Reactions with Dienophiles (e.g., Maleic Anhydride)
1,4-Diphenyl-1,3-butadiene acts as a diene in Diels-Alder reactions. The reaction with maleic anhydride (B1165640), a common dienophile, has been studied. ub.roresearchgate.netrsc.org This reaction yields a cyclic adduct, typically a cyclohexene (B86901) derivative. zbaqchem.comupenn.edu The Diels-Alder reaction between 1,4-diphenyl-1,3-butadiene and maleic anhydride can be promoted by microwave irradiation, even without a solvent, when supported on graphite. ub.ro
Studies investigating the reaction of trans,trans-1,4-diphenyl-1,3-butadiene and substituted diphenylbutadienes with maleic anhydride have examined substituent and solvent effects on the reaction kinetics. researchgate.netrsc.org Second-order rate constants and activation parameters have been measured in solvents like m-xylene. researchgate.netrsc.org The stereospecificity of the endo-addition and the relatively small substituent and solvent effects observed suggest a concerted mechanism for the reaction, although a diradical mechanism has also been considered. researchgate.netrsc.org The reaction involves the s-cis conformer of the diene reacting with the dienophile. brainly.com
Reactivity with Singlet Oxygen and Other Reactive Intermediates
1,4-Diphenyl-1,3-butadiene can react with singlet oxygen (¹O₂), a highly reactive intermediate. Singlet oxygen is the lowest electronically excited singlet state of molecular oxygen and is a powerful oxidant. rsc.orgnist.gov Reactions with singlet oxygen can occur via different pathways, including the ene reaction (allylic oxidation) or [4+2] cycloaddition to form endoperoxides. rsc.org The reaction of singlet oxygen with 1,3-dienes is often characterized as a stepwise process, potentially involving a diradical intermediate, although a nonsynchronous concerted reaction is also possible. rsc.org
1,4-Diphenyl-1,3-butadiene has been used as a substrate in studies involving photosensitized oxidation, where its reaction with singlet oxygen was investigated in different media, such as mixed surfactant vesicles. researchgate.net The selectivity between singlet oxygen-mediated products and those from other reactive species like superoxide (B77818) radical anion can be controlled by the reaction conditions. researchgate.net While 1,3-diphenylisobenzofuran (B146845) is a commonly used reagent for detecting singlet oxygen due to its reactive cycloaddition, 1,4-diphenyl-1,3-butadiene also participates in reactions with this species. nist.govwikipedia.org
Reactions with Organometallic Species and Main Group Reagents
1,4-Diphenyl-1,3-butadiene can interact with organometallic species and participate in reactions involving main group reagents, particularly in synthetic methodologies.
Reactions with organometallic complexes can lead to the formation of diene coordination complexes. For instance, trans,trans-1,4-diphenyl-1,3-butadiene reacts with the titanium(II) complex trans-TiMe₂(dmpe)₂ (where dmpe is 1,2-bis(dimethylphosphino)ethane) to produce the titanium(II) butadiene complex TiMe₂(η⁴-1,4-C₄H₄Ph₂)(dmpe). illinois.edu In these complexes, the diene is coordinated to the metal center. The methyl groups in the resulting titanium complex are mutually cis, which is unexpected compared to the starting material. illinois.edu Such complexes can exhibit fluxional behavior. illinois.edu Zirconium complexes of 1,4-diphenylbutadiene (B12783726) are reported to be particularly stable and inert to certain alkenes due to strong metal-carbon bonding. uwindsor.ca
Main group reagents are involved in the synthesis of 1,4-diphenyl-1,3-butadiene itself, notably through the Wittig reaction. This reaction is a versatile method for synthesizing alkenes from carbonyl compounds using phosphorus ylides. chegg.comwebassign.net The synthesis of 1,4-diphenyl-1,3-butadiene can be achieved by reacting a phosphonium (B103445) salt (derived from a main group element, phosphorus) with cinnamaldehyde (B126680) in the presence of a strong base. chegg.comwebassign.net This involves the formation of a phosphorus ylide intermediate which then reacts with the aldehyde. chegg.com
Silylene Addition Reactions to 1,4-Diphenyl-1,3-butadiene
Research into the addition reactions of silylenes (silanediyls) to conjugated dienes provides insight into potential reaction pathways for 1,4-diphenyl-1,3-butadiene. Studies on the addition of singlet carbene analogues, such as dimethylsilylene (:SiMe₂) and dimethylgermylene (:GeMe₂), to 1,3-butadiene (B125203) have been investigated using computational methods. These studies suggest that silylenes can add to 1,3-butadiene via two main processes: a 1,2-addition forming a vinylmetallirane (in this case, a vinylsilacyclopropane) and a concerted 1,4-addition leading to a metallacyclopent-3-ene (a silacyclopent-3-ene). acs.org Experimental findings on the addition of :SiMeX (where X = H, Cl, Me) to 1,3-butadiene support that the primary cyclic adduct arises from an initial 1,2-addition to form a vinylsilacyclopropane, followed by a 1,3-silyl shift, rather than direct Si-C bond rupture. rsc.org
While these studies provide a framework for understanding silylene reactivity with conjugated dienes, specific detailed research findings on silylene addition reactions directly involving 1,4-diphenyl-1,3-butadiene were not prominently found in the consulted literature. However, the established mechanisms for 1,3-butadiene serve as a valuable theoretical basis for predicting potential pathways in the reaction with the diphenyl-substituted analogue, where electronic and steric effects of the phenyl groups would likely influence the reaction kinetics and product distribution.
Computational and Theoretical Insights into Reaction Pathways
Computational and theoretical methods have been extensively applied to investigate the reaction pathways and properties of 1,4-diphenyl-1,3-butadiene (DPB), offering detailed insights into its behavior. These studies range from the elucidation of reaction mechanisms using quantum chemical calculations to the theoretical prediction of reactivity and the analysis of conformational equilibria.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are powerful tools for understanding the intricate details of reaction mechanisms. For 1,4-diphenyl-1,3-butadiene, these calculations have been particularly useful in studying photoisomerization pathways. For instance, ab initio methods, such as SA2-CAS(4,4)/6-31G, combined with on-the-fly global-switching trajectory surface hopping algorithms, have been employed to simulate the photoisomerization dynamics from the trans,trans isomer to the cis,trans and cis,cis isomers. rsc.org These simulations have revealed reactive mechanisms like the one-bond twist (OBT) and bicycle pedal (BP) pathways, as well as non-reactive mechanisms involving single bond torsion (SBT) and reverse torsion (RT) around the central C-C bonds. rsc.org
Computational studies have also explored the photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in the solid state, utilizing quantum mechanics/molecular mechanics (QM/MM) methods like the complete active space self-consistent field (CASSCF) combined with the Amber force-field. acs.org These calculations have shed light on how the solid-state environment influences isomerization mechanisms, suggesting that crystal packing can suppress one-bond flip and hula-twist mechanisms while allowing a volume-conserving rotation of the central diene in the bicycle pedal mechanism. acs.org
While research on the dinitro analogue, (1E,3E)-1,4-dinitro-1,3-butadiene, reacting with N-methyl azomethine ylide has shown the application of quantum-chemical studies in cycloaddition reactions to determine polar mechanisms and analyze electronic properties based on Conceptual Density Functional Theory (CDFT), these studies provide a methodological parallel rather than direct insights into 1,4-diphenyl-1,3-butadiene's specific reaction mechanisms beyond photoisomerization. mdpi.com, nih.gov
Theoretical Prediction of Reactivity and Intermediates
Theoretical calculations play a crucial role in predicting the reactivity of 1,4-diphenyl-1,3-butadiene and identifying potential reaction intermediates. For example, studies on the photoisomerization of DPB in ethanol (B145695) suggest the involvement of a common zwitterionic trans-phenallyl cation/benzyl (B1604629) anion intermediate, which is consistent with alcohol addition to this intermediate. nih.gov Theoretical studies have also been used to deduce the structural characteristics of equilibrated conformers in the triplet state of DPB, with calculated relative energies agreeing with experimental observations. nih.gov, researchgate.net
In the context of silylene addition to 1,3-butadiene, theoretical calculations predict the formation of vinylmetalliranes (1,2-adducts) and metallacyclopent-3-enes (1,4-adducts) as intermediates, highlighting the different potential initial addition pathways. acs.org While direct theoretical predictions for silylene addition intermediates to 1,4-diphenyl-1,3-butadiene were not specifically detailed in the search results, the fundamental principles derived from 1,3-butadiene studies can be theoretically extended, considering the influence of the phenyl substituents on the stability and formation of analogous intermediates.
Computational Studies on Conformational Equilibrium
Computational studies have provided significant insights into the conformational equilibrium of 1,4-diphenyl-1,3-butadiene. Spectroscopic and computational methods have been used to study the ground state thermodynamic equilibrium between the s-trans and s-cis conformers of trans,trans-1,4-diphenyl-1,3-butadiene. acs.org Ab initio methods have been employed to evaluate the conformational energies and geometries, with calculated s-cis-s-trans energy differences showing good agreement with experimental results. acs.org
These computational analyses help in understanding the preferred spatial arrangements of the molecule, which can impact its reactivity and physical properties. For instance, the orientation of the phenyl rings relative to the butadiene backbone can influence π-system interactions, as noted in studies of related diphenylbutadiene derivatives. researchgate.net Computational methods, including density functional theory (DFT) and coupled cluster theory, are widely used to determine conformational energies and understand the steric and electronic factors governing conformational preferences in organic molecules like conjugated dienes. ggckondagaon.in, nih.gov
Advanced Applications of 1,4 Diphenyl 2 Methyl 1,3 Butadiene in Scientific Inquiry
Role as a Building Block in Complex Organic Synthesis
Incorporation into Polymer Architectures (e.g., Polyaromatic Ether-Ketone-Sulfones)
Conjugated dienes can be monomers or co-monomers in the formation of various polymers. Research has investigated the incorporation of butadiene units, including those derived from 1,4-disubstituted butadienes, into polymer architectures such as polyaromatic ether-ketone-sulfones. However, the provided search results did not offer specific details on the incorporation of 1,4-Diphenyl-2-methyl-1,3-butadiene (C17H16) into polymer architectures, including polyaromatic ether-ketone-sulfones.
Utilization in Advanced Spectroscopic and Analytical Methodologies
Spectroscopic and analytical techniques are crucial for characterizing chemical compounds and complex mixtures. Certain organic molecules find application in these methodologies, for instance, as matrices in mass spectrometry.
Application as a Matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a technique used in mass spectrometry. Various organic compounds serve as matrices in MALDI to facilitate the ionization of analytes. While 1,4-Diphenyl-1,3-butadiene (C16H14) has been identified as a synthetic polymer MALDI matrix compound, the provided search results did not indicate that 1,4-Diphenyl-2-methyl-1,3-butadiene (C17H16) is utilized as a matrix in MALDI.
Q & A
How to formulate a focused research question for studying 5ZN67Rpp5E?
A strong research question should be focused, clear, relevant, and complex to guide hypothesis-driven investigations. Begin by identifying gaps in existing literature (e.g., unresolved mechanistic pathways or conflicting data on the compound’s properties). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align the question with academic significance and methodological rigor. For example: “How do varying solvent polarities affect the catalytic activity of this compound in cross-coupling reactions?” .
Q. What are effective literature search strategies for identifying prior studies on this compound?
Q. What methodologies validate the purity and structural identity of synthesized this compound compounds?
Combine analytical techniques such as NMR (for structural confirmation), HPLC (for purity assessment), and mass spectrometry (for molecular weight verification). Cross-reference data with published spectra or crystallographic databases. Document deviations (e.g., unexpected peaks) and justify their exclusion or inclusion in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in data analysis of this compound’s properties?
Apply triangulation methods : replicate experiments under identical conditions, validate instruments (e.g., calibrate spectrophotometers), and compare results across independent labs. Statistically analyze outliers using Grubbs’ test or ANOVA. If contradictions persist, propose hypotheses (e.g., environmental factors or isomerization) and design follow-up studies to test them .
Q. How to design a factorial experiment to study multiple variables affecting this compound’s stability?
Use a 2^k factorial design to evaluate interactions between variables (e.g., temperature, pH, and light exposure). Randomize trial sequences to minimize bias. For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 25°C | 40°C |
| pH | 6.0 | 8.0 |
| Analyze degradation kinetics via HPLC and model interactions using response surface methodology (RSM) . |
Q. How to integrate theoretical frameworks into mechanistic studies of this compound?
Link experimental observations to computational models (e.g., DFT calculations for reaction pathways) or established theories (e.g., Hammond’s postulate for transition states). Validate predictions by comparing simulated spectra (IR, UV-Vis) with empirical data. Discuss discrepancies in the context of model limitations or approximations .
Data Reporting and Reproducibility
Q. What statistical methods are recommended for analyzing experimental data on this compound?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes (e.g., Cohen’s d). For time-series data (e.g., catalytic cycles), apply autocorrelation analysis. Provide raw datasets in supplementary materials and detail software (e.g., R, Python) and packages (e.g., SciPy) used for calculations .
Q. What are the best practices for reporting negative or unexpected results in studies involving this compound?
Clearly document experimental conditions (e.g., reagent batches, humidity) that may influence outcomes. Use the discussion section to explore alternative explanations (e.g., unforeseen side reactions) and propose follow-up experiments. Avoid omitting data that contradict hypotheses; transparency enhances credibility .
Ethical and Methodological Standards
Q. How to ensure ethical considerations in experimental research on this compound?
Disclose potential hazards (e.g., toxicity) in the methods section. Obtain institutional review board (IRB) approval for studies involving human/animal subjects. Cite prior work comprehensively to avoid plagiarism and declare conflicts of interest (e.g., funding from manufacturers) .
Q. How to optimize experimental design for high-throughput screening of this compound derivatives?
Implement automated liquid handling systems and miniaturized assays (e.g., 96-well plates) to test multiple derivatives simultaneously. Use design-of-experiment (DoE) software to allocate resources efficiently. Validate hits with dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
